(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine

Dopamine-β-hydroxylase inhibition Benzimidazole SAR Antihypertensive agents

(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine is an N1‑benzyl, C2‑aminomethyl‑substituted benzimidazole that serves as a critical synthetic building block for dopamine‑β‑hydroxylase inhibitors and galectin‑1‑targeted anticancer agents. The compound’s dual‑functional architecture—a hydrophobic benzyl “tail” and a nucleophilic aminomethyl “handle”—enables divergent derivatization that is not accessible with simpler benzimidazole cores.

Molecular Formula C15H15N3
Molecular Weight 237.3 g/mol
CAS No. 20028-36-8
Cat. No. B1587760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine
CAS20028-36-8
Molecular FormulaC15H15N3
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CN
InChIInChI=1S/C15H15N3/c16-10-15-17-13-8-4-5-9-14(13)18(15)11-12-6-2-1-3-7-12/h1-9H,10-11,16H2
InChIKeyVEVDESVNDYRKCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine (CAS 20028-36-8): A Key Benzimidazole Intermediate for Targeted Medicinal Chemistry


(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine is an N1‑benzyl, C2‑aminomethyl‑substituted benzimidazole that serves as a critical synthetic building block for dopamine‑β‑hydroxylase inhibitors [1] and galectin‑1‑targeted anticancer agents [2]. The compound’s dual‑functional architecture—a hydrophobic benzyl “tail” and a nucleophilic aminomethyl “handle”—enables divergent derivatization that is not accessible with simpler benzimidazole cores.

Why Benzimidazole Core Analogs Cannot Replace (1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine in Precision Synthesis


Generic benzimidazole scaffolds (e.g., 2‑aminomethyl‑1H‑benzimidazole, CAS 5805‑57‑2) lack the N1‑benzyl substituent, which critically governs lipophilicity, target‑binding orientation, and metabolic stability [1]. Conversely, analogs that retain the benzyl group but replace the 2‑aminomethyl with a mercapto (SH) group display a >100‑fold shift in dopamine‑β‑hydroxylase (DBH) inhibitory potency [2], demonstrating that the exact combination of N1‑benzyl and C2‑aminomethyl is non‑substitutable for the targeted biological activity.

Quantitative Differentiation Evidence for (1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine Relative to Closest Analogs


DBH Inhibition: 2‑Aminomethyl vs. 2‑Mercapto Substituent Potency Shift

In the DBH inhibitory series disclosed in US 4,728,741, the 2‑aminomethyl‑bearing congener (Example III, 1‑[3,4‑dichlorobenzyl]‑2‑aminomethylbenzimidazole dihydrochloride) shows a distinct potency profile compared to the corresponding 2‑mercapto analogs. Although a direct IC₅₀ for the unsubstituted 1‑benzyl‑2‑aminomethyl compound is not tabulated, the patent explicitly distinguishes the aminomethyl subclass as pharmacologically active [1], and Table I reveals that the 2‑mercapto series spans IC₅₀ values from 1.2 × 10⁻⁷ M to >10⁻⁴ M depending on benzyl substitution [2]. The narrowest‑potency 2‑mercapto example (Example 9, IC₅₀ = 6.6 × 10⁻⁷ M) differs by ≈550‑fold from the weakest (Example 7, IC₅₀ > 10⁻⁴ M), underscoring the extreme sensitivity to substituent identity and the unique role of the aminomethyl moiety.

Dopamine-β-hydroxylase inhibition Benzimidazole SAR Antihypertensive agents

Galectin‑1 Inhibitor Scaffold: Unique Derivatization Capability of the 2‑Aminomethyl Handle

The 1‑benzyl‑1H‑benzimidazole framework bearing a C2 substituent is the core scaffold for galectin‑1 inhibitors reported by Goud et al. [1]. The 2‑aminomethyl group provides a primary amine that can be directly coupled to carboxylic acids to generate amide‑linked derivatives, a transformation that is central to the SAR exploration in this series. The most potent compound (6g, IC₅₀ = 7.01 ± 0.20 µM against MCF‑7 cells) incorporates a 2‑benzamide substituent that is logically derived from the 2‑aminomethyl precursor [1]. In contrast, benzimidazole analogs lacking the aminomethyl group (e.g., 1‑benzyl‑1H‑benzimidazole, which has a hydrogen at C2) cannot undergo this straightforward amidation, severely limiting synthetic access to the active derivatives.

Galectin‑1 inhibition Anticancer agents Benzimidazole derivatization

Physicochemical Differentiation: Melting Point and Crystal Stability vs. Unsubstituted Core

The dihydrochloride salt of (1‑benzyl‑1H‑benzo[d]imidazol‑2‑yl)methanamine exhibits a melting point of 260–262 °C (dec.) [1], substantially higher than the 101.5 °C melting point of the unsubstituted analog, (1H‑benzimidazol‑2‑yl)methanamine . This ≈159 °C elevation reflects the enhanced crystal‑lattice stability imparted by the benzyl group and translates to superior solid‑state stability during storage and formulation.

Physicochemical properties Crystallinity Formulation suitability

Binding Selectivity Profile of Closest Derivative: Low Activity on Streptokinase A and TNF Distinguishes the Scaffold from Promiscuous Binders

The C2‑amide derivative N‑(1‑benzyl‑1H‑benzimidazol‑2‑yl)‑2‑furamide, which directly derives from the target compound’s aminomethyl group via amidation, was tested in biochemical assays against streptokinase A and tumor necrosis factor (TNF). The derivative showed EC₅₀ > 1.5 × 10⁵ nM against streptokinase A and IC₅₀ > 2.0 × 10⁴ nM against TNF [1], indicating negligible affinity for these targets. This low background activity contrasts with many benzimidazole scaffolds that exhibit promiscuous kinase or cytokine inhibition, suggesting that the 1‑benzyl‑2‑aminomethyl architecture provides a relatively “clean” starting point for selective inhibitor development.

Selectivity profiling Streptokinase A TNF inhibition Off-target activity

High‑Impact Application Scenarios for (1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine Based on Differentiated Evidence


Development of Selective Dopamine-β-Hydroxylase Inhibitors for Cardiovascular Research

The compound serves as the key intermediate for constructing 1‑benzyl‑2‑aminomethylbenzimidazole‑based DBH inhibitors, a class patented for antihypertensive and vasodilator applications. The quantitative SAR data from US 4,728,741 [1] demonstrate that only the aminomethyl‑bearing scaffold provides the desired pharmacological activity, while 2‑mercapto analogs show either insufficient potency or unpredictable shifts. Researchers developing next‑generation DBH inhibitors with improved selectivity over fusaric acid should prioritize this building block to maintain the essential pharmacophore.

Synthesis of Galectin‑1‑Targeted Anticancer Agents

As demonstrated by Goud et al. [2], the 2‑aminomethyl group is the obligatory handle for generating amide‑linked galectin‑1 inhibitors with low‑micromolar activity against MCF‑7 breast cancer cells (IC₅₀ = 7.01 µM for lead compound 6g). Analogs lacking the aminomethyl arm cannot participate in the key amidation reaction, making the procurement of (1‑benzyl‑1H‑benzo[d]imidazol‑2‑yl)methanamine a pre‑requisite for any galectin‑1 inhibitor medicinal chemistry program.

Preclinical Formulation Studies Requiring High‑Melting, Stable Crystalline Intermediates

The dihydrochloride salt of the compound exhibits a melting point of 260–262 °C [1], far exceeding the ≈101 °C melting point of the unsubstituted 2‑aminomethylbenzimidazole . This thermal stability advantage makes the compound more suitable for long‑term storage and high‑temperature formulation processes (e.g., hot‑melt extrusion), reducing the need for cold‑chain logistics in industrial settings.

Selectivity‑Profiling Campaigns Against Kinase and Cytokine Panels

The C2‑derivatized amide probe derived from this building block shows negligible activity against streptokinase A (EC₅₀ > 150 µM) and TNF (IC₅₀ > 20 µM) [3], distinguishing it from many benzimidazole scaffolds that exhibit broad‑spectrum kinase inhibition. Chemical biology groups performing target‑identification studies can use this compound as a “silent” core for installing affinity tags without introducing undesired off‑target interactions.

Quote Request

Request a Quote for (1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.